

Application Notes and Protocols for Himbosine (Himbacine) Administration in Mice

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Compound of Interest

Compound Name: Himbosine

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Application Notes

Himbacine is a piperidine alkaloid originally isolated from the bark of the Australian magnolia tree, *Galbulimima baccata*.^[1] It is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptor subtypes.^[1] This selectivity makes it a valuable pharmacological tool for dissecting the roles of these specific receptor subtypes in the central and peripheral nervous systems.^[1] Initially explored for its cardiselective and antispasmodic properties, its application has expanded to neuroscience research to investigate M2/M4 receptor-mediated signaling pathways in various physiological and pathological contexts.^{[1][2]}

Mechanism of Action: Muscarinic receptors are G-protein coupled receptors. The M2 and M4 subtypes couple to G-proteins of the Gi/o family.^[1] Activation of these receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine exerts its effect by competitively blocking the binding of acetylcholine to M2 and M4 receptors, thereby preventing this downstream signaling cascade.^[1]

Applications:

- **Neuroscience Research:** Elucidating the physiological and pathological roles of M2 and M4 receptors in the brain.^[1]

- Alzheimer's Disease Research: Himbacine's activity as a muscarinic receptor antagonist made it a starting point for research into treatments for Alzheimer's disease.[3]
- Cardiovascular Research: Investigating the role of muscarinic receptors in cardiac function, due to its noted cardio-selectivity.[4]
- Ophthalmology Research: Studies in chicks have shown that himbacine can inhibit the development of myopia, suggesting a role for M4 receptors in eye development.[5]

Quantitative Data Summary

While specific in vivo pharmacokinetic and toxicity data for himbacine in mice is not readily available in the public domain, the following tables summarize known in vitro affinity data and provide templates for essential in vivo studies.

Table 1: Himbacine Receptor Antagonist Affinity

Preparation	Receptor Subtype	pA2 Value	Reference
Guinea-pig atria	Cardiac Muscarinic	8.2	[4]
Guinea-pig ileum	Smooth Muscle Muscarinic	~7.2	[4]
Guinea-pig trachea	Smooth Muscle Muscarinic	~7.2	[4]
Rat uterus	Smooth Muscle Muscarinic	~7.2	[4]
Rat superior cervical ganglion	Putative M1	7.14	[6]
Dog saphenous vein	Putative M1	7.16	[6]

| Rabbit vas deferens | Putative M4-like | 8.08 |[6] |

Table 2: Example Pharmacokinetic Parameters in Mice (Hypothetical Data for Experimental Determination)

Parameter	Route	Value	Units
Cmax	IP	TBD	ng/mL
Tmax	IP	TBD	hours
AUC(0-inf)	IP	TBD	ng*h/mL
t1/2 (elimination)	IP	TBD	hours

| Bioavailability | IP | TBD | % |

Table 3: Example Acute Toxicity Profile in Mice (Hypothetical Data for Experimental Determination)

Strain	Route	LD50	MTD	Observed Effects
CD-1	IP	TBD	TBD	TBD (e.g., sedation, ataxia, piloerection)

| C57BL/6 | IP | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

Note: A standardized, peer-reviewed protocol for the systemic administration of himbacine in mice is not widely published. The following protocols are generalized templates based on standard laboratory procedures for compound administration in rodents. Researchers must adapt these protocols and perform necessary dose-finding and toxicity studies.^{[7][8]} All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol for Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the safety profile and the maximum tolerated dose of himbacine following a single administration in mice.

Materials:

- Himbacine
- Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO/Tween 80, diluted to appropriate final concentrations)
- Syringes (1 mL) and needles (25-27 gauge)[7]
- Male and female CD-1 mice (or other appropriate outbred strain)[9]
- Animal balance

Procedure:

- Animal Acclimation: Acclimate mice to the facility for a minimum of one week prior to the experiment.
- Dose Preparation: Prepare a stock solution of himbacine in a suitable solvent. Make serial dilutions with sterile saline to achieve the desired final concentrations for injection. The final concentration of any organic solvent (like DMSO) should be minimized (<5-10%) and consistent across all groups, including the vehicle control.
- Group Allocation: Randomly assign mice to several dose groups (e.g., 1, 5, 10, 50, 100 mg/kg) and a vehicle control group (n=3-5 per sex per group).
- Administration:
 - Weigh each mouse accurately to calculate the precise injection volume. The maximum recommended injection volume for intraperitoneal (IP) administration in mice is 10 mL/kg. [7]
 - Administer the calculated volume of himbacine solution or vehicle via intraperitoneal (IP) injection. The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]

- Observation:
 - Continuously monitor animals for the first 4 hours post-injection, then at regular intervals for up to 72 hours.[10]
 - Record clinical signs of toxicity using a functional observation battery (e.g., changes in posture, activity, breathing, and presence of seizures, ataxia, or piloerection).[10]
 - Record body weight daily.
 - Note any mortality.
- Data Analysis: The MTD is the highest dose that does not cause unacceptable side effects or mortality.[10]

Protocol for Pharmacological Study in Mice

Objective: To evaluate the effect of himbacine on a specific physiological or behavioral endpoint in mice.

Materials:

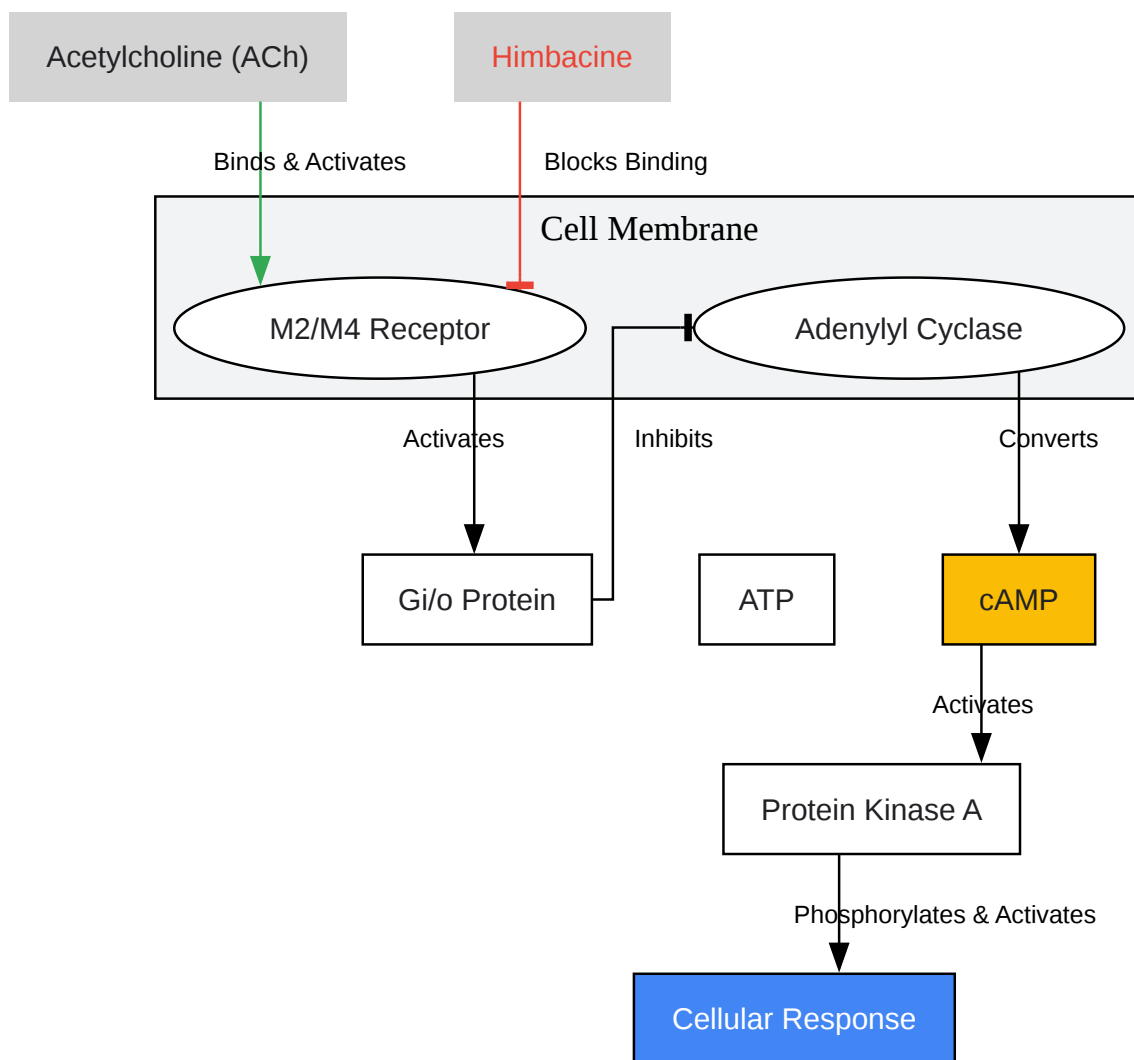
- Himbacine
- Sterile vehicle
- Syringes and needles
- Experimental mice (strain dependent on the research question, e.g., C57BL/6 for many behavioral studies)
- Apparatus for the specific behavioral or physiological test

Procedure:

- Dose Selection: Based on the MTD study, select 2-3 non-toxic doses for the efficacy study.
- Dose Preparation: Prepare injection solutions as described in Protocol 3.1.

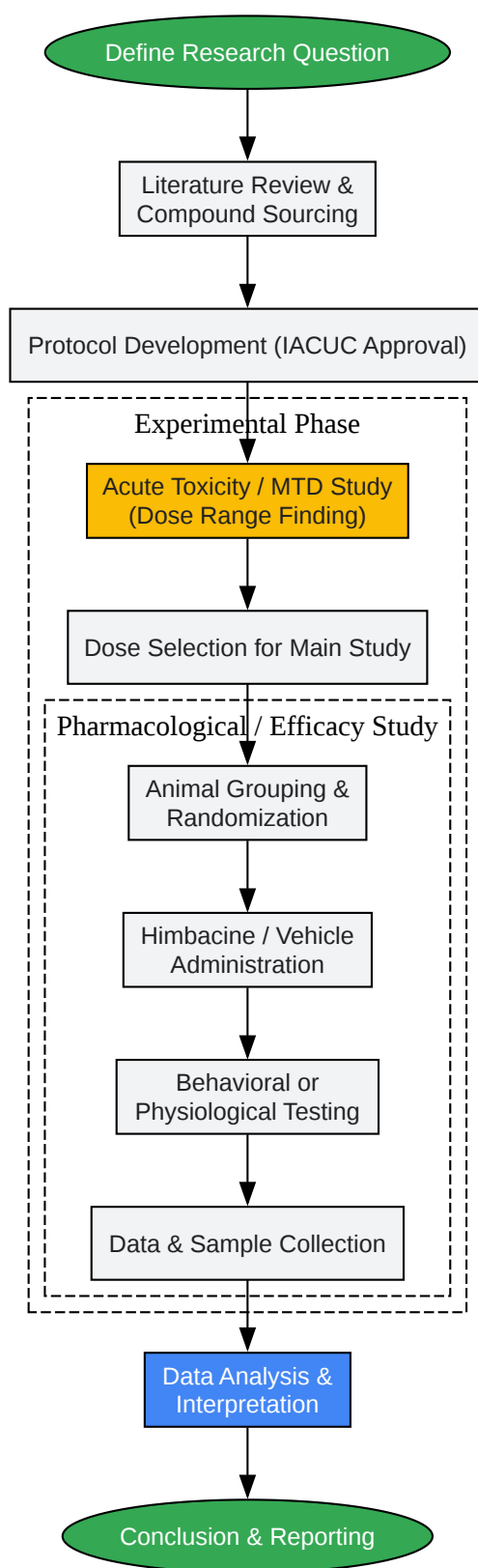
- **Group Allocation:** Randomly assign mice to treatment groups (e.g., Vehicle, Himbazine low dose, Himbazine medium dose, Himbazine high dose). Include appropriate positive and negative controls for the specific assay being performed.
- **Administration:** Administer the compound via the chosen route (e.g., IP) at a specific time point before the experimental test. The timing should be informed by pharmacokinetic data if available, or a pilot study to determine the time to peak effect.
- **Experimental Testing:** Perform the desired behavioral (e.g., novel object recognition, rotarod) or physiological (e.g., electrocardiogram, tissue collection for analysis) test at the predetermined time post-administration.
- **Data Collection and Analysis:** Record all relevant data and analyze using appropriate statistical methods to compare treatment groups to the vehicle control.

Visualizations



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Caption: Himbacine's mechanism of action at M2/M4 muscarinic receptors.[1]



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Caption: General experimental workflow for in vivo testing of Himbacine in mice.

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